![molecular formula C16H26N4O2 B5536513 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related imidazol-2-yl and pyrrolidinylcarbonyl piperidine compounds involves complex organic reactions, including ring closure and substitution reactions. A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is structurally related, is based on exhaustive catalytic hydrogenation, offering a simpler alternative to traditional multi-step processes (Smaliy et al., 2011). This indicates a trend towards more efficient synthesis methods for complex piperidine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine has been extensively analyzed. Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives reveal significant insights into the molecular conformations, intermolecular interactions, and the impact of substituents on the overall molecular geometry (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, showcasing the versatility of the imidazo[1,2-a]pyridine core in medicinal chemistry applications (Starrett et al., 1989).

Applications De Recherche Scientifique

Pharmaceutical Analysis

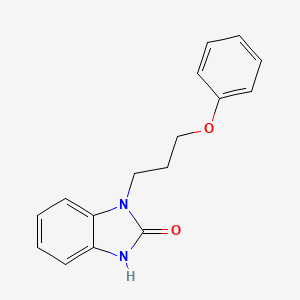

Compounds with structures related to imidazole and piperidine have been used in pharmaceutical analysis. For instance, imidazole derivatives are noted for their antifungal properties and have necessitated the development of analytical methods for their determination in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).

Anti-Alzheimer's Agents

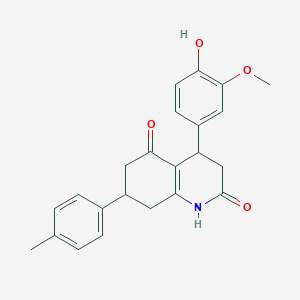

N-benzylated derivatives involving pyrrolidin-2-one and imidazolidin-2-one have been synthesized and evaluated for their anti-Alzheimer's activity, demonstrating the potential therapeutic applications of these structures in managing Alzheimer's disease (Gupta et al., 2020).

Antimicrobial Activity

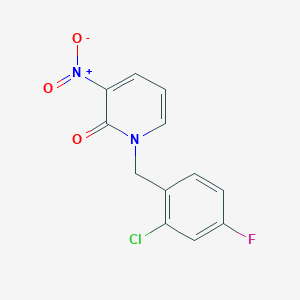

New pyridine derivatives, including imidazole and piperidine frameworks, have shown variable and modest antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Radiopharmaceuticals

Mixed ligand fac-tricarbonyl complexes of technetium and rhenium, incorporating imidazole and piperidine ligands, have been studied for their potential in labeling bioactive molecules, suggesting applications in diagnostic imaging (Mundwiler et al., 2004).

Antitubercular Activity

Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles with substitutions including pyrrolidine have been explored for their antitubercular properties against Mycobacterium tuberculosis, demonstrating the importance of these structures in developing new treatments for tuberculosis (Badiger & Khazi, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-22-12-11-18-10-6-17-15(18)14-5-4-9-20(13-14)16(21)19-7-2-3-8-19/h6,10,14H,2-5,7-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYXBQOMWUECIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C2CCCN(C2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)

![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)

![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)